1-(4,6-二氨基-1,3,5-三嗪-2-基)胍盐酸盐

描述

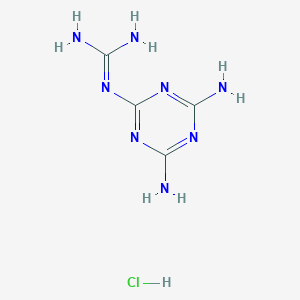

2-(4,6-Diamino-1,3,5-triazin-2-yl)guanidine;hydrochloride is an organic compound with the molecular formula C4H8N8·HCl. It is commonly known for its role as an impurity in metformin hydrochloride, a widely used medication for type 2 diabetes . This compound is characterized by its white crystalline powder form and is slightly soluble in water and other solvents .

科学研究应用

2-(4,6-Diamino-1,3,5-triazin-2-yl)guanidine has several scientific research applications:

作用机制

Target of Action

It is known to be an impurity of metformin , a widely used drug for the treatment of type II diabetes. Metformin primarily targets the liver, decreasing hepatic glucose production and increasing insulin sensitivity .

Mode of Action

The specific mode of action of 1-(4,6-Diamino-1,3,5-triazin-2-yl)guanidine hydrochloride is not directly stated in the search results. Given its association with Metformin, it may share similar mechanisms. Metformin works by inhibiting hepatic gluconeogenesis and stimulating peripheral glucose uptake .

Biochemical Pathways

Metformin is known to activate amp-activated protein kinase (ampk), a major regulator of cellular energy homeostasis . This leads to a decrease in hepatic glucose production and an increase in glucose uptake in peripheral tissues .

Pharmacokinetics

It is soluble in water and dmso, and slightly soluble in water when heated . Its melting point is 225°C, and its boiling point is 521.0±33.0 °C . These properties may influence its bioavailability.

Result of Action

It is noted to have antitumor activity and is a neoplasm inhibitor .

准备方法

The synthesis of 2-(4,6-Diamino-1,3,5-triazin-2-yl)guanidine typically involves multiple steps. One common method includes the reduction of 2,4-dinitro-6-tert-butyl-1,3,5-triazine to obtain 2,4,6-tri-tert-butyl-1,3,5-triazine. This intermediate is then reacted with triaminoguanidine to produce the desired compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

化学反应分析

2-(4,6-Diamino-1,3,5-triazin-2-yl)guanidine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the amino groups are replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.

Condensation Reactions: It can form condensation products with aldehydes and ketones.

Common reagents used in these reactions include acids, bases, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents employed.

相似化合物的比较

2-(4,6-Diamino-1,3,5-triazin-2-yl)guanidine can be compared with other similar compounds, such as:

Metformin Hydrochloride: While metformin is a widely used antidiabetic drug, 2-(4,6-Diamino-1,3,5-triazin-2-yl)guanidine is an impurity in its production.

Guanidine Derivatives: Other guanidine derivatives may have similar chemical properties but differ in their specific applications and effects.

The uniqueness of 2-(4,6-Diamino-1,3,5-triazin-2-yl)guanidine lies in its specific structure and its role as an impurity in pharmaceutical compounds, which necessitates careful monitoring and control in drug production .

生物活性

2-(4,6-Diamino-1,3,5-triazin-2-yl)guanidine;hydrochloride (CAS Number: 2959-04-8) is a compound of interest due to its potential biological activities. This article delves into its properties, mechanisms of action, and relevant case studies that highlight its significance in pharmacological applications.

The chemical structure of 2-(4,6-diamino-1,3,5-triazin-2-yl)guanidine;hydrochloride can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C4H9ClN8 |

| Molecular Weight | 204.621 g/mol |

| Density | 2.26 g/cm³ |

| Boiling Point | 617.1 °C |

| Melting Point | 225 °C |

| Flash Point | 327 °C |

These properties indicate a stable compound with potential for various applications in medicinal chemistry.

The biological activity of this compound primarily revolves around its interaction with various biological targets. Research indicates that it may act as an inhibitor in certain enzymatic pathways and may exhibit anticancer properties:

- Anticancer Activity : Compounds related to guanidine derivatives have shown promise in inhibiting cancer cell proliferation. For instance, studies have demonstrated that similar triazine-based compounds exhibit significant cytotoxicity against various cancer cell lines, including A549 (lung cancer), MDA-MB-231 (breast cancer), and HCT116 (colon cancer) with IC50 values ranging from 0.16 to 3.24 µM .

- Histamine Receptor Interaction : Research has explored the interaction of triazine derivatives with histamine receptors, particularly H4 receptors. These interactions suggest a potential role in modulating immune responses and inflammation .

Study 1: Anticancer Efficacy

In a study investigating the cytotoxic effects of triazine derivatives, it was found that compounds similar to 2-(4,6-diamino-1,3,5-triazin-2-yl)guanidine;hydrochloride displayed significant inhibition of tumor growth in murine models. The compound inhibited triglyceride accumulation in Ehrlich solid tumor models by up to 62% at a dosage of 25 mg/kg . This suggests a potential mechanism for inducing apoptosis in cancer cells.

Study 2: Histamine H4 Receptor Ligands

Another study evaluated the affinities of various triazine derivatives for histamine H4 receptors using radioligand binding assays. The results indicated that certain derivatives could effectively bind to these receptors, potentially influencing inflammatory pathways and offering therapeutic avenues for allergic responses .

Summary of Findings

The biological activity of 2-(4,6-diamino-1,3,5-triazin-2-yl)guanidine;hydrochloride is characterized by its potential anticancer properties and interactions with histamine receptors. The following table summarizes key findings from various studies:

| Study Focus | Findings |

|---|---|

| Anticancer Activity | Inhibited tumor growth by up to 62% in murine models |

| Histamine Interaction | Effective binding to H4 receptors suggesting anti-inflammatory potential |

属性

IUPAC Name |

2-(4,6-diamino-1,3,5-triazin-2-yl)guanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N8.ClH/c5-1(6)9-4-11-2(7)10-3(8)12-4;/h(H8,5,6,7,8,9,10,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIZMTYLBNDRKDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=NC(=N1)N=C(N)N)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClN8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20638905 | |

| Record name | N''-(4,6-Diamino-1,3,5-triazin-2-yl)guanidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20638905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2959-04-8 | |

| Record name | NSC231488 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231488 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N''-(4,6-Diamino-1,3,5-triazin-2-yl)guanidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20638905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。